molecular formula C6H10BrNO3S B3058277 2-bromo-1-(1,1-dioxidothiomorpholino)ethanone CAS No. 887571-06-4

2-bromo-1-(1,1-dioxidothiomorpholino)ethanone

Cat. No.: B3058277
CAS No.: 887571-06-4
M. Wt: 256.12 g/mol
InChI Key: SDEXRDKFFRNZMZ-UHFFFAOYSA-N
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Description

2-Bromo-1-(1,1-dioxidothiomorpholino)ethanone is a brominated ketone derivative characterized by a thiomorpholine ring fully oxidized to a 1,1-dioxide sulfone group. This structural feature imparts strong electron-withdrawing properties to the molecule, enhancing the electrophilicity of the carbonyl carbon and adjacent bromine atom. The compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where its reactivity is leveraged to construct complex heterocycles or pharmacologically active molecules .

Properties

IUPAC Name

2-bromo-1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO3S/c7-5-6(9)8-1-3-12(10,11)4-2-8/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEXRDKFFRNZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646443
Record name 4-(Bromoacetyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887571-06-4
Record name 4-(Bromoacetyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(1,1-dioxidothiomorpholino)ethanone
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Preparation Methods

The synthesis of 2-bromo-1-(1,1-dioxidothiomorpholino)ethanone typically involves the reaction of thiomorpholine with bromine and an appropriate oxidizing agent to introduce the dioxidothiomorpholine moiety. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness .

Chemical Reactions Analysis

2-bromo-1-(1,1-dioxidothiomorpholino)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified thiomorpholine derivatives .

Scientific Research Applications

2-bromo-1-(1,1-dioxidothiomorpholino)ethanone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce the dioxidothiomorpholine moiety into other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-1-(1,1-dioxidothiomorpholino)ethanone involves its interaction with molecular targets through its reactive bromine atom and dioxidothiomorpholine ring. These interactions can lead to the modification of biological molecules, such as proteins and nucleic acids, potentially disrupting their normal functions. The specific pathways involved depend on the context of its use, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Morpholino vs. Thiomorpholino Derivatives

A direct comparison can be made between 2-bromo-1-morpholinoethanone (2e) and 2-bromo-1-(1,1-dioxidothiomorpholino)ethanone (2f) (Table 1).

Property 2e (Morpholino) 2f (Dioxidothiomorpholino)
Substituent Morpholine (oxygen-containing) Thiomorpholine-1,1-dioxide (sulfone)
Electronic Effects Moderate electron-donating Strong electron-withdrawing
Reactivity Lower electrophilicity Higher electrophilicity
Synthetic Applications Intermediate for amines Enhanced reactivity in SN2 reactions

The sulfone group in 2f increases the compound’s electrophilicity, making it more reactive in nucleophilic substitutions compared to 2e .

Substituted Phenyl Derivatives

Compounds such as 2-bromo-1-(iodophenyl)ethanones and 2-bromo-1-(nitrophenyl)ethanones () highlight the impact of aromatic substituents (Table 2).

Compound Substituent Yield Key Properties
1-(3-Iodophenyl)-2-morpholino-2-thioxoethanone (30) 3-Iodophenyl 51% Halogenated aryl enhances cross-coupling potential
1-(4-Nitrophenyl)-2-morpholino-2-thioxoethanone (34) 4-Nitrophenyl 47% Strong electron-withdrawing nitro group increases reactivity
2-Bromo-1-(4-hydroxyphenyl)ethanone () 4-Hydroxyphenyl 64.7% Used in adrenaline-type drug synthesis

The nitro group in 34 significantly enhances electrophilicity, while the hydroxyl group in 2-bromo-1-(4-hydroxyphenyl)ethanone facilitates hydrogen bonding, influencing solubility and crystallinity .

Heterocyclic and Aromatic Amine Derivatives

Derivatives with benzimidazole () or dimethylaminophenyl () groups demonstrate diverse reactivity and applications (Table 3).

Compound Substituent Key Applications
2-Bromo-1-(1-methylbenzimidazol-2-yl)ethanone (1) Benzimidazole Precursor for thiadiazole derivatives
2-Bromo-1-(4-dimethylaminophenyl)ethanone () 4-Dimethylaminophenyl Electron-donating group reduces electrophilicity

Benzimidazole derivatives are pivotal in medicinal chemistry due to their bioactivity, while dimethylamino-substituted compounds exhibit reduced reactivity, favoring applications in less aggressive synthetic conditions .

Reactivity and Stability

  • Electrophilicity: The sulfone group in 2f increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks compared to non-sulfone analogs.
  • Decomposition: Similar bromoethanones decompose under moisture or heat, releasing bromides and CO ().
  • Incompatibilities : Reacts violently with strong oxidizers (e.g., peroxides) .

Biological Activity

2-Bromo-1-(1,1-dioxidothiomorpholino)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₈BrN₃O₂S. It features a bromo substituent and a thiomorpholine moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiomorpholine ring can participate in nucleophilic attacks, potentially forming covalent bonds with proteins or enzymes. This interaction may inhibit enzymatic activity or alter cellular signaling pathways, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic processes.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. It appears to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the thiomorpholine group is believed to enhance its cytotoxicity by facilitating the generation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death.

Case Studies

A notable study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against several cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM. The study also highlighted the compound's ability to inhibit tumor growth in vivo in mouse models.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis via caspase activation
A549 (Lung Cancer)25ROS generation and cell cycle arrest

Comparative Studies

Comparative studies with similar compounds revealed that this compound has superior antimicrobial activity compared to structurally related derivatives. For instance, compounds lacking the dioxidothiomorpholine group exhibited significantly lower antibacterial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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